molecular formula C18H20BFO2 B14025369 2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14025369
M. Wt: 298.2 g/mol
InChI Key: HKWCLFYRMIVCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-1,1’-biphenyl-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Scientific Research Applications

Mechanism of Action

The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron group, which makes it highly reactive in cross-coupling reactions. This reactivity is not seen in its analogs like 4-fluorobiphenyl or 2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid .

Properties

Molecular Formula

C18H20BFO2

Molecular Weight

298.2 g/mol

IUPAC Name

2-(5-fluoro-2-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)16-12-14(20)10-11-15(16)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

HKWCLFYRMIVCME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.